Pyrrole-2-carbonitrile
Overview
Description
Pyrrole-2-carbonitrile is a chemical compound that is part of the pyrrole family, characterized by a five-membered aromatic ring with nitrogen as one of the atoms. The presence of the carbonitrile group at the second position of the pyrrole ring adds to its reactivity and makes it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrrole derivatives, including pyrrole-2-carbonitriles, can be achieved through several methods. One approach involves the cyclocondensation of alpha-aminonitriles with enones, which yields 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be further transformed into polysubstituted pyrrolizidines or converted to 2,3,5-trisubstituted pyrroles under microwave irradiation . Another method includes the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent, leading to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) . Additionally, a ligand-free palladium(II)-catalyzed cascade reaction has been developed to synthesize substituted 1H-pyrrole-3-carbonitriles .
Molecular Structure Analysis
The molecular structure of pyrrole-2-carbonitrile has been studied using microwave spectroscopy. The rotational and centrifugal distortion constants, as well as the inertial defects, have been determined, confirming that pyrrole-2-carbonitrile is a planar molecule. The dipole moments have also been measured, providing insight into the electronic distribution within the molecule .
Chemical Reactions Analysis
Pyrrole-2-carbonitrile undergoes various chemical reactions due to its reactive carbonitrile group. For instance, it can participate in cascade reactions to form substituted pyrroles . It can also react with aniline to produce 1-anilino-3-iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles . The reactivity of pyrrole-2-carbonitrile is also exploited in the synthesis of photochromic diarylethenes with a disulfide bridge .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carbonitrile derivatives are influenced by the substituents on the pyrrole ring. For example, the electron-deficient nature of 8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile allows for diverse reactivity through S_NArH reactions with various nucleophiles, leading to derivatives with potential antitumor activities and tunable fluorescence spectral behavior . The planarity and dipole moments of pyrrole-2-carbonitrile and its derivatives are crucial for understanding their reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Characterization
Pyrrole-2-carbonitrile derivatives are synthesized for their significant biological activities. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, dyestuffs, and additives. For instance, an efficient one-step protocol has been developed for the synthesis of pyrrole-3-carbonitrile derivatives using microwave irradiation, with the structures of these derivatives confirmed by IR and 1H NMR spectroscopy data (Ahmadi & Maddahi, 2013).
Agricultural Applications
Some derivatives of Pyrrole-2-carbonitrile have been identified as potent insecticidal agents. A series of biologically active pyrrole derivatives have been synthesized and tested against the cotton leafworm, Spodoptera littoralis. Some compounds demonstrated high insecticidal bioefficacy, indicating potential applications in agriculture (Abdelhamid et al., 2022).
Corrosion Inhibition
Pyrrole-2-carbonitrile derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Experimental and theoretical investigations have confirmed that these compounds adsorb on the metal surface and act as anodic type inhibitors, indicating their potential use in protecting metals from corrosion (Verma et al., 2015).
Synthetic Chemistry
The versatility of Pyrrole-2-carbonitrile in synthetic chemistry is evident from its use in the synthesis of various derivatives and heterocyclic structures. For example, a simple two-step synthesis process has been developed to convert enones into 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles, showcasing the adaptability of these compounds in organic synthesis (Kucukdisli et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMPGKPTOHKYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196400 | |
Record name | Pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-2-carbonitrile | |
CAS RN |
4513-94-4 | |
Record name | Pyrrole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4513-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrole-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole-2-carbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRROLE-2-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D25BMC1PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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